2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
描述
2,3-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group linked to an aromatic amine moiety containing a 6-methoxypyridazine ring and a methylphenyl substituent. The compound’s pyridazine ring and methoxy groups may influence its electronic properties, solubility, and binding kinetics compared to other benzamide derivatives.
属性
IUPAC Name |
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-8-9-14(16-10-11-19(27-3)24-23-16)12-17(13)22-21(25)15-6-5-7-18(26-2)20(15)28-4/h5-12H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXTWBODOBOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Microwave-Assisted Alkoxylation
Chloropyridazin-3-amine (CAS 1021081-60-6 precursor) undergoes alkoxylation using sodium methoxide under microwave irradiation (150°C, 30 min), achieving 85–90% conversion to 6-methoxypyridazin-3-amine. This method minimizes side products compared to conventional heating, which often yields bis-alkylated impurities.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOMe, MW irradiation | Ethanol | 150°C | 30 min | 89% |
Suzuki-Miyaura Coupling
For analogues with steric hindrance, Suzuki coupling between 3-amino-6-chloropyridazine and 2-methyl-5-boronoaniline is employed. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), the reaction achieves 78% yield.
Functionalization of the Aniline Intermediate
The 5-(6-methoxypyridazin-3-yl)-2-methylaniline intermediate is synthesized via:
Nucleophilic Aromatic Substitution
6-Chloropyridazin-3-amine reacts with 2-methyl-5-aminophenol in DMF at 110°C for 12 h, followed by methylation using methyl iodide (K₂CO₃, acetone, 60°C).
Critical Step :
Reductive Amination
Alternative pathways employ reductive amination of 5-nitro-2-methylphenylpyridazine intermediates. Hydrogenation over Pd/C (10 atm H₂, ethanol) reduces the nitro group to amine with >95% yield.
Amide Bond Formation
Coupling 2,3-dimethoxybenzoic acid with the aniline intermediate is achieved via:
HATU-Mediated Coupling
Using HATU (1.2 eq.) and DIPEA (3 eq.) in DMF, the reaction proceeds at 25°C for 6 h, yielding 92% of the target compound.
Optimization Note :
Schotten-Baumann Conditions
Aqueous-phase coupling using benzoyl chloride derivatives and NaOH (10%) at 0–5°C provides moderate yields (65–70%) but requires rigorous pH control to avoid hydrolysis.
Purification and Characterization
Final purification involves:
- Crystallization : Ethyl acetate/hexane (1:3) yields 98% pure product as white crystals.
- HPLC : C18 column (MeCN/H₂O, 70:30) confirms >99% purity.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, pyridazine-H), 7.85 (s, 1H, NH), 6.92–7.45 (m, 6H, aromatic), 3.98 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
- HRMS : m/z 379.4 [M+H]⁺ (calc. 379.40).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| HATU coupling | 92% | >99% | High | Lab-scale |
| Schotten-Baumann | 70% | 95% | Low | Industrial |
| Microwave alkoxylation | 89% | 98% | Moderate | Pilot-scale |
Route A (HATU-mediated) is preferred for small-scale synthesis due to high efficiency, while Route B (Schotten-Baumann) suits cost-sensitive industrial applications.
Challenges and Optimization Opportunities
- Solubility Issues : The pyridazine intermediate’s poor solubility in aprotic solvents necessitates polar solvents (DMF, DMSO), complicating workup.
- Byproduct Formation : Over-alkylation during methoxylation is mitigated by stoichiometric control and MW irradiation.
- Green Chemistry : Substituting HATU with enzyme-mediated coupling (e.g., lipases) remains unexplored but could reduce waste.
化学反应分析
Types of Reactions
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
科学研究应用
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
相似化合物的比较
2,3-Dimethoxy-N-(4-Nitrophenyl)benzamide (CSD Refcode: UYALEN)
- Key Differences : The target compound features a 5-(6-methoxypyridazin-3-yl)-2-methylphenyl group, whereas UYALEN has a simpler 4-nitrophenyl substituent.
(S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]benzamide (FLB 457)
- Key Differences : FLB 457 contains a bromine substituent and a pyrrolidinylmethyl group instead of the pyridazine-methylphenyl moiety.
- Impact: The bromine in FLB 457 enhances steric bulk and lipophilicity, improving D2 receptor binding affinity (IC₅₀ = 0.1 nM).
18F-Fallypride (5-(3-[18F]Fluoropropyl)-2,3-Dimethoxy-N-[(2S)-1-Prop-2-Enylpyrrolidin-2-yl]Methyl]benzamide)
- Key Differences : 18F-Fallypride includes a fluoropropyl chain and a pyrrolidinylmethyl group, whereas the target compound lacks radioisotopic labeling and features a pyridazine ring.
- Impact : The fluoropropyl chain in 18F-fallypride facilitates positron emission tomography (PET) imaging applications, while the pyridazine in the target compound may confer unique metabolic stability or off-target receptor interactions .
Pharmacological and Receptor Binding Profiles
Table 1: Comparative Receptor Affinity and Selectivity
- Key Insight : The absence of electron-withdrawing halogens (e.g., Br in FLB 457) or radioisotopic tags in the target compound may limit its utility in imaging but could reduce toxicity risks in therapeutic applications.
Solubility and Lipophilicity
- The pyridazine ring in the target compound likely increases water solubility compared to FLB 457 or 18F-fallypride, which have lipophilic substituents (bromine, fluoropropyl). This property may improve oral bioavailability but reduce CNS penetration .
生物活性
2,3-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 379.4 g/mol. The structure includes methoxy groups and a pyridazinyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1021050-59-8 |
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. Research indicates that it may act as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study:
In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating its potential as a therapeutic agent against hormone-dependent cancers .
Pharmacological Studies
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a bioavailability estimated at around 60%. Its half-life is approximately 5 hours, allowing for effective dosing regimens.
Toxicology
Toxicological assessments indicate that the compound exhibits low toxicity in animal models. LD50 values were determined to be greater than 2000 mg/kg in rats, suggesting a good safety profile for further development.
Comparative Analysis
When compared to similar compounds like 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide , the 2,3-dimethoxy variant demonstrates enhanced potency against specific cancer types due to structural differences that affect receptor binding affinity.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10 | Apoptosis induction |
| 3,5-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide | 15 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
